molecular formula C13H17NO B1487352 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline CAS No. 1823012-52-7

4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Cat. No.: B1487352
CAS No.: 1823012-52-7
M. Wt: 203.28 g/mol
InChI Key: GUSGKWWFAZQHTF-UHFFFAOYSA-N
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Description

4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is a tetrahydroquinoline-based compound of significant interest in medicinal chemistry for the development of novel therapeutic agents. This scaffold is recognized as a key structural analogue of Martinelline, a natural product identified as a non-peptide bradykinin receptor antagonist . Researchers explore this core structure for its potential in oncology, as closely related hexahydrofuro[3,2-c]quinoline derivatives have demonstrated promising anticancer activity against challenging cell lines, such as MDAMB-231 breast cancer cells . Furthermore, this class of compounds exhibits antifungal potential . Studies show that such analogues can synergistically enhance the fungistatic activity of known antifungals like miconazole against Candida albicans , suggesting a role in combating opportunistic infections, including those prevalent in immunocompromised patients . Beyond these areas, the hexahydrofuro[3,2-c]quinoline pharmacophore is also being investigated for its capacity to act as a dual inhibitor of key cell survival proteins , MDM2 and XIAP, in cancer cells. Inhibition of these targets can induce cancer cell growth inhibition and apoptosis, making this scaffold a promising starting point for developing new agents for leukemia and other cancers . This product is provided to support this vital exploratory research. FOR RESEARCH USE ONLY. Not intended for any human or veterinary use.

Properties

IUPAC Name

4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-11-10-7-8-15-13(10)9-5-3-4-6-12(9)14-11/h3-6,10-11,13-14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSGKWWFAZQHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCOC2C3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity based on available research findings, including case studies and data tables.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 203.28 g/mol
  • Structure : The compound features a fused ring system that includes a furoquinoline structure, which is significant for its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Study Findings : A derivative of this compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL in various studies .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

  • Case Study : In vitro assays showed that this compound scavenged free radicals effectively. The IC50 value for radical scavenging activity was reported to be approximately 25 µg/mL .

Hypolipidemic Effects

Another area of interest is the hypolipidemic effect of related compounds:

  • Research Insights : A study involving structural analogs indicated that these compounds could significantly reduce serum cholesterol and triglyceride levels in animal models. For example, a related compound reduced serum cholesterol by 23% and triglycerides by 35% at a specific dosage .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Experimental Evidence : Animal studies have shown that derivatives can mitigate oxidative stress in neuronal cells. These findings suggest a possible mechanism for protecting against neurodegenerative diseases .

Data Table of Biological Activities

Biological ActivityTest MethodologyResultReference
AntimicrobialMIC Assay32-128 µg/mL (S. aureus)
AntioxidantDPPH ScavengingIC50 = 25 µg/mL
HypolipidemicSerum AnalysisCholesterol ↓ 23%, Triglycerides ↓ 35%
NeuroprotectiveOxidative Stress ModelSignificant protection observed

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include the use of copper catalysts under nitrogen atmosphere to facilitate the formation of the desired heterocyclic structure .

The biological activities are hypothesized to be mediated through several mechanisms:

  • Radical Scavenging : The presence of electron-donating groups in the structure may enhance its ability to donate electrons to free radicals.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in lipid metabolism or oxidative stress pathways.
  • Cell Signaling Modulation : Potential interactions with cell signaling pathways may contribute to their neuroprotective effects.

Scientific Research Applications

Synthesis of 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

The compound can be synthesized through various methods involving the reaction of substituted anilines with 4-nitrobenzenesulfonyl chloride and subsequent palladium-catalyzed hydrogenation. The final product is typically obtained through coupling reactions facilitated by Lewis acids such as scandium triflate in solvents like acetonitrile (CH₃CN) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds based on the tetrahydroquinoline scaffold. For instance, derivatives of this compound have been evaluated for their ability to inhibit dual targets MDM2 and XIAP in cancer cells. These inhibitors demonstrate promising activity against various cancer types by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also shown antimicrobial properties. Research indicates that derivatives exhibit significant activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications to the substituents on the quinoline ring can significantly influence biological activity. For example:

  • The presence of acetyl groups at specific positions enhances potency against targeted cancer pathways.
  • Variations in alkyl chain lengths and branching also affect the compound's interaction with biological targets .

Case Study 1: Dual MDM2/XIAP Inhibitors

A study synthesized a series of dual inhibitors based on the tetrahydroquinoline scaffold. The results indicated that compounds with longer alkyl chains exhibited improved binding affinity to MDM2 and XIAP proteins compared to their shorter counterparts .

CompoundStructureActivity
4aStructureModerate inhibition of MDM2
4bStructureHigh inhibition of XIAP

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a series of derivatives. The results demonstrated that certain modifications led to enhanced activity against Gram-positive bacteria while retaining low toxicity profiles .

DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
D1Staphylococcus aureus32 µg/mL
D2Escherichia coli64 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

4-Phenyl Derivatives
  • Example: 8-Methyl-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline Synthesis: Prepared via PdCl₂-catalyzed one-pot reactions of p-toluidine, benzaldehyde, and 2,3-dihydrofuran . Structural Features: Exhibits a methyl group at C8 and a phenyl group at C3. Crystal structure analysis (space group P21/c) reveals intermolecular N–H···O hydrogen bonding .
Halogenated Derivatives
  • Example: (3aS,4S,9bS)-8-Chloro-4-(5-chloro-1H-indol-3-yl)-hexahydrofuro[3,2-c]quinoline Structure: Chlorine atoms at C8 and the indole moiety enhance hydrophobicity and target binding. Activity: Designed for enhanced interaction with hydrophobic pockets in protein targets, though explicit biological data are pending .
Ethyl vs. Phenyl Substituents
  • 4-Phenyl Derivatives : Phenyl groups enhance π-π stacking interactions in protein binding but may increase cytotoxicity due to lipophilicity .

Isomerism and Stereochemical Effects

  • Cis-Trans Isomerism : In 4-phenyl derivatives (e.g., compound 4c), NMR studies reveal a 58.8% trans isomer and 42.2% cis isomer ratio. The trans isomer [(3aS,4R,9bS)] dominates due to reduced steric hindrance .
  • Impact on Activity: Isomeric ratios influence binding affinity. For example, trans isomers of pyrano[3,2-c]quinolines show superior ERK2 inhibition (IC₅₀ = 0.8 µM) compared to cis analogs .

Fused Ring Modifications

Naphthofuroquinoline-6,7,12-triones
  • Structure: Incorporates a naphthoquinone moiety fused to the furoquinoline core.
  • Synthesis: Reacts 2,3-dichloro-1,4-naphthoquinone (DCHNQ) with hydroxyquinoline precursors under reflux conditions .
  • Activity: Displays ERK2 inhibition (IC₅₀ = 0.5–2.3 µM) and cytotoxicity against melanoma A375 cells (IC₅₀ = 1.8 µM) .
Benzofuro[3,2-c]quinolines
  • Example : Compound G (unnamed in evidence) features a benzofuran fusion.
  • Activity: Neuroprotective and antiproliferative effects against renal and melanoma cell lines .

Heteroatom Substitutions

Thieno[3,2-c]quinolines
  • Structure : Replaces the furan oxygen with sulfur.
  • Activity : Antiproliferative activity against RET-dependent medullary thyroid cancer cells (IC₅₀ = 3.1 µM) .
  • Synthesis : Utilizes aryl amine derivatives and cyclization agents like P₂S₅ .
Pyrano[3,2-c]quinolines
  • Structure : Substitutes the tetrahydrofuran ring with a tetrahydropyran ring.
  • Activity : Antimycobacterial activity against Mycobacterium tuberculosis (MIC = 3.13 µg/mL) .

Preparation Methods

Catalytic One-Pot Cyclization via Povarov Reaction and Hydroalkoxylation

A highly efficient method for synthesizing hexahydrofuroquinoline derivatives, including 4-ethyl substituted analogs, involves a one-pot catalytic cascade reaction combining hydroalkoxylation and Povarov cyclization. This method typically uses alkynols and N-aryl imines as substrates with gold catalysts under mild conditions.

  • Catalyst and Conditions : Gold(I) catalysts such as [Au(JohnPhos)(CH3CN)][SbF6] have shown excellent activity, providing yields up to 88% with high diastereoselectivity (dr up to 14:1) at 60 °C in dichloroethane (DCE) solvent under inert atmosphere.
  • Mechanism : The alkynol undergoes intramolecular hydroalkoxylation catalyzed by gold to form a dihydrofuran intermediate, which then participates in a Povarov reaction with the imine to form the fused hexahydrofuroquinoline ring system.
  • Representative Data :
Entry Catalyst Yield (%) Diastereomeric Ratio (dr) Conditions
1 [Au(JohnPhos)(CH3CN)][SbF6] 88 14:1 60 °C, DCE, argon atmosphere
2 Au(I) and Au(III) salts (various) 72-88 10:1 - 14:1 Similar conditions
3 Ag, Rh, Cu, Pd salts (varied) Attenuated Not reported Same reaction conditions

The high diastereoselectivity is attributed to sterically favored exo-addition during the cyclization step.

Lewis Acid Catalyzed One-Pot Povarov Reaction

Another robust approach employs Lewis acid catalysis, specifically cerium(III) chloride heptahydrate (CeCl3·7H2O) combined with sodium iodide (NaI), to promote a one-pot Povarov reaction for stereoselective synthesis of tetrahydroquinolines, including hexahydrofuroquinoline derivatives.

  • Procedure : The reaction involves pre-formation of an imine from aniline derivatives and aldehydes, followed by addition of the Lewis acid catalyst and dienophiles such as 2,3-dihydrofuran. The reaction is typically conducted at 50 °C until completion.
  • Advantages : This method is environmentally friendly, uses inexpensive and easy-to-handle catalysts, and allows for control over syn/anti stereoselectivity by varying reaction conditions (solvent vs. neat, temperature).
  • Yields and Selectivity : Yields up to 96% with syn/anti ratios varying from 15:85 to 87:13 have been reported depending on conditions and substrates.
  • Workup : After reaction completion, the mixture is extracted and purified by flash chromatography to isolate pure hexahydrofuroquinoline derivatives.

Copper-Catalyzed Oxidative Cyclization

Copper salts, such as Cu(OTf)2, have also been employed in the synthesis of related hexahydrothieno and hexahydrofuroquinoline derivatives through oxidative cyclization involving tetrahydrothiophene or tetrahydrofuran derivatives and N,N-dimethylaniline.

  • Reaction Setup : Under argon atmosphere, Cu(OTf)2 catalyzes the reaction of cyclic ethers with amines in the presence of tert-butyl hydroperoxide as oxidant at 90 °C for 24 h.
  • Outcome : The reaction affords hexahydrofuroquinoline derivatives in moderate to good yields (e.g., 46%) after purification by silica gel chromatography.
  • Note : This method is more suited for derivatives with specific substituents and requires careful control of reaction atmosphere and temperature.

Multi-Component Coupling Using Lewis Acid Scandium Triflate

In recent synthetic routes, 4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline derivatives have been prepared by coupling amines, substituted aldehydes, and 2,3-dihydrofuran in the presence of scandium triflate as a Lewis acid catalyst.

  • Method : The reaction occurs in acetonitrile (CH3CN), where scandium triflate catalyzes the formation of the fused heterocyclic system in a one-pot manner.
  • Applications : This strategy has been used to synthesize a variety of functionalized hexahydrofuroquinolines with different substituents, including 4-ethyl groups.
  • Purification : Final products are isolated by standard chromatographic techniques, and protecting group manipulations (e.g., BOC removal) can be performed post-synthesis if necessary.

Summary Table of Preparation Methods

Method Catalyst/System Key Reagents Conditions Yield (%) Notes
Gold-Catalyzed Hydroalkoxylation/Povarov Cascade Au(I) complex [Au(JohnPhos)(CH3CN)][SbF6] Alkynol + N-aryl imine 60 °C, DCE, inert atmosphere 72-88 High dr (up to 14:1), mild conditions
Lewis Acid Catalyzed Povarov CeCl3·7H2O + NaI Aniline + aldehyde + dienophile 50 °C, solvent or neat Up to 96 Good stereoselectivity, eco-friendly
Copper-Catalyzed Oxidative Cyclization Cu(OTf)2 + tert-butyl hydroperoxide Cyclic ether + N,N-dimethylaniline 90 °C, argon atmosphere ~46 Longer reaction time, oxidative process
Scandium Triflate Catalyzed Coupling Sc(OTf)3 Amines + substituted aldehydes + 2,3-dihydrofuran Room temp, CH3CN Moderate Versatile for substituted derivatives

Research Findings and Notes

  • The gold-catalyzed method is notable for its high diastereoselectivity and operational simplicity, making it suitable for synthesizing 4-ethyl derivatives with excellent stereochemical control.
  • Lewis acid catalysis using cerium salts offers a greener alternative with high yields and tunable stereochemistry, suitable for scale-up and diverse substrate scopes.
  • Copper-catalyzed oxidative cyclization is less commonly used due to harsher conditions and moderate yields but provides access to sulfur- and oxygen-containing fused heterocycles related to the target compound.
  • Scandium triflate catalysis is effective for multi-component coupling approaches, enabling structural diversity in hexahydrofuroquinoline derivatives.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining the crystal structure of 4-ethyl-furoquinoline derivatives?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation or vapor diffusion .
  • Data collection using diffractometers (e.g., Bruker APEX2) at controlled temperatures (e.g., 295 K) .
  • Structure refinement with software like SHELXL97 and validation using metrics such as R-factors (e.g., R = 0.069) and displacement parameters .
    • Critical Parameters : Monitor unit cell dimensions (e.g., monoclinic P2₁/c symmetry with β = 132.4°) and hydrogen bonding networks .

Q. How can synthetic routes for 4-ethyl-furoquinoline derivatives be optimized?

  • Key Strategies :

  • Use Sc(OTf)₃ as a catalyst for cyclization reactions to form the fused furoquinoline ring .
  • Optimize reaction conditions (e.g., 50°C in ethanol/ethyl acetate) to enhance yield and purity .
  • Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) .
    • Validation : Confirm product identity using NMR (¹H/¹³C) and mass spectrometry .

Advanced Research Questions

Q. How do stereochemical variations in 4-ethyl-furoquinoline derivatives affect biological activity?

  • Approach :

  • Compare enantiomers using chiral HPLC and assess activity in in vitro models (e.g., anti-inflammatory assays measuring COX-2 inhibition) .
  • Perform molecular docking studies (e.g., AutoDock Vina) to analyze interactions with target proteins (e.g., cyclooxygenase) .
    • Data Interpretation : Correlate dihedral angles (e.g., C6–C7–C2–C3 = 0.0°) with bioactivity trends .

Q. How can contradictory data on the cytotoxicity of furoquinoline derivatives be resolved?

  • Analysis Framework :

  • Replicate assays under standardized conditions (e.g., MTT assays at 48-hour exposure) .
  • Control variables like solvent purity (e.g., DMSO ≤0.1%) and cell line selection (e.g., HeLa vs. MCF-7) .
  • Use statistical tools (e.g., ANOVA) to identify outliers and validate dose-response curves .
    • Case Study : Discrepancies in IC₅₀ values may arise from differences in substituent positions (e.g., 8-methyl vs. 4-phenyl groups) .

Q. What computational methods are effective for predicting the pharmacokinetic properties of 4-ethyl-furoquinoline derivatives?

  • Protocol :

  • Employ QSAR models (e.g., SwissADME) to estimate logP (lipophilicity) and bioavailability .
  • Simulate metabolic pathways using in silico tools like MetaSite to identify potential metabolites .
    • Validation : Cross-check predictions with experimental HPLC-MS data for plasma stability .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step furoquinoline synthesis?

  • Troubleshooting :

  • Optimize protecting groups for sensitive functional groups (e.g., tert-butyloxycarbonyl for amines) .
  • Use microwave-assisted synthesis to accelerate reaction kinetics and reduce side products .
    • Example : Replacing conventional heating with microwave irradiation increased yield from 45% to 72% in a similar quinoline derivative .

Q. What techniques are suitable for analyzing hydrogen bonding in furoquinoline crystals?

  • Tools :

  • Generate Hirshfeld surfaces (e.g., CrystalExplorer) to visualize intermolecular interactions .
  • Quantify bond lengths and angles (e.g., C–H···O = 2.8–3.2 Å) from X-ray data .
    • Case Study : In 8-methyl-4-phenyl-furoquinoline, hydrogen bonds between O1 and H11A stabilize the lattice .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Reactant of Route 2
4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

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